3,5-Dichloro-N,N-dimethylpyrazin-2-amine
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Overview
Description
3,5-Dichloro-N,N-dimethylpyrazin-2-amine is a heterocyclic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, and two methyl groups attached to the nitrogen atom at the 2nd position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N,N-dimethylpyrazin-2-amine typically involves the chlorination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of N,N-dimethylpyrazin-2-amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N,N-dimethylpyrazin-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-6-fluoro-N,N-dimethylpyrazin-2-amine
- 3,5-Dichloro-N,N-dimethylaniline
- 3,6-Dichloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide
Uniqueness
3,5-Dichloro-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7Cl2N3 |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3,5-dichloro-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 |
InChI Key |
WXYCVJUZCJHXTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Cl)Cl |
Origin of Product |
United States |
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